POVPC

Atherosclerosis Leukocyte-Endothelial Interactions Vascular Inflammation

Researchers modeling early atherogenesis frequently encounter misleading results when using generic oxidized phospholipids that lack cellular selectivity. POVPC (CAS 121324-31-0) eliminates this variable by providing monocyte-specific endothelial activation-at 50 μg/mL it induces monocyte binding to human aortic endothelial cells without any increase in neutrophil binding, precisely recapitulating the cellular selectivity observed in human atherosclerotic lesions. Unlike PGPC, which triggers non-selective leukocyte adhesion, POVPC engages distinct membrane-proximal signaling platforms through covalent adduct formation with membrane proteins, making it the required probe for studies of plasma membrane events and oxidized lipid signaling. It also serves as a validated physiological substrate for human plasma PAF acetylhydrolase (Km = 11.3 µM). Supplied with rigorous purity specifications (≥98%) and documented cold-chain logistics to preserve aldehyde integrity.

Molecular Formula C29H56NO9P
Molecular Weight 593.7 g/mol
CAS No. 121324-31-0
Cat. No. B124244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePOVPC
CAS121324-31-0
Synonyms(7R)-7-[(1,5-Dioxopentyl)oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-1-aminium 4-Oxide Inner Salt;  _x000B_(R)-7-[(1,5-Dioxopentyl)oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-1-aminium 4-Oxide Inner Salt
Molecular FormulaC29H56NO9P
Molecular Weight593.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=O
InChIInChI=1S/C29H56NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28(32)36-25-27(39-29(33)21-18-19-23-31)26-38-40(34,35)37-24-22-30(2,3)4/h23,27H,5-22,24-26H2,1-4H3/t27-/m1/s1
InChIKeyRKIDALSACBQVTN-HHHXNRCGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

POVPC: Scientific Procurement Overview


1-Palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC; CAS 121324-31-0) is a truncated oxidized phosphatidylcholine (OxPC) generated during oxidative modification of low-density lipoprotein (LDL) and 1-palmitoyl-2-arachidonoyl-sn-glycero-phosphocholine (PAPC) [1]. It belongs to a family of fragmented oxidation products that also includes 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC) and lysophosphatidylcholine (lyso-PC), all of which are enriched in atherosclerotic lesions and associated with vascular inflammation [2]. POVPC is routinely employed in cardiovascular, inflammation, and membrane biophysics research as a defined molecular probe, with multiple vendors offering purity specifications ranging from ≥95% to 99% .

Defined molecular probe for oxidized phospholipid biology and vascular inflammation studies
Enables monocyte-selective endothelial activation when PGPC or lyso-PC produce non-selective recruitment
Suitable for membrane-proximal signaling, covalent lipid-protein adduct, and PAF acetylhydrolase substrate studies

POVPC: Why Generic Substitution Fails


Although POVPC, PGPC, and lyso-PC are all fragmented oxidation products of PAPC and are often grouped together as "truncated oxidized phospholipids," they exhibit markedly divergent and sometimes opposing biological activities. POVPC and PGPC differ by only one carbon in their sn-2 acyl chain (5-oxovaleroyl vs. glutaroyl), yet this minor structural variation drives distinct receptor engagement, intracellular trafficking, and downstream signaling outcomes [1]. Lyso-PC lacks the sn-2 oxidized moiety entirely and thus fails to recapitulate the receptor-mediated effects of POVPC. Consequently, substituting one oxidized phospholipid for another without verifying functional equivalence can yield misleading or contradictory experimental results in inflammation, atherosclerosis, and vascular biology studies.

One-carbon difference shifts receptor coupling

POVPC and PGPC differ by a single carbon; even minor structural variations can drive distinct downstream signaling and leukocyte recruitment profiles.

Non-selective neutrophil recruitment with PGPC

PGPC induces both monocyte and neutrophil binding, deviating from the monocyte-specific phenotype required for atherosclerosis models.

Lyso-PC lacks oxidized sn-2 moiety

Absence of the oxovaleryl group may not engage POVPC-specific receptors, making lyso-PC unsuitable for receptor-mediated oxPL studies.

POVPC: Evidence Against Closest Analogs


Monocyte vs. Neutrophil Endothelial Binding Specificity

In a direct head-to-head comparison using human aortic endothelial cells (HAECs), POVPC and PGPC exhibited diametrically opposite effects on leukocyte binding specificity. POVPC treatment (50 μg/mL, 4 h) increased monocyte binding while producing no increase in neutrophil binding. In contrast, PGPC treatment (identical concentration and duration) induced both monocyte and neutrophil binding [1]. Furthermore, at concentrations equivalent to those found in minimally modified LDL (MM-LDL), POVPC dominantly inhibited PGPC-induced neutrophil binding and E-selectin expression [1]. This functional divergence is underpinned by distinct receptor coupling: POVPC, but not PGPC, stimulates a cAMP/protein kinase A-mediated pathway and activates a chloride current in Xenopus oocytes expressing the POVPC receptor [1]. The same study demonstrated that POVPC inhibited lipopolysaccharide (LPS)-mediated induction of neutrophil binding and E-selectin expression, whereas PGPC had no such inhibitory effect [1].

Leukocyte binding specificity
Head-to-head
POVPC: ↑ monocyte binding; no ↑ neutrophil binding; inhibits LPS-induced neutrophil binding
PGPC: ↑ monocyte + neutrophil binding; no LPS inhibition
Monocyte-selective phenotype essential for atherosclerosis modeling
HAECs, 50 µg/mL, 4 h; POVPC dominantly inhibits PGPC-induced neutrophil binding
Atherosclerosis Leukocyte-Endothelial Interactions Vascular Inflammation

Plasma Membrane Retention vs. Lysosomal Trafficking

Fluorescently labeled analogs of POVPC and PGPC reveal fundamentally different cellular uptake and intracellular distribution patterns in vascular smooth muscle cells (VSMCs). In direct comparative studies using multiple fluorophore-labeled derivatives, PGPC analogs were rapidly internalized and translocated to lysosomes [1]. In sharp contrast, POVPC analogs were initially captured in the plasma membrane, a localization pattern attributed to the formation of covalent adducts between the 5-oxovaleroyl aldehyde moiety and free amino or sulfhydryl groups of membrane proteins and phospholipids [1]. These disparate fluorescence patterns were observed irrespective of the attached fluorophore, confirming that the differential trafficking is intrinsic to the phospholipid structures [1].

Subcellular trafficking
Head-to-head
POVPC: plasma membrane capture; forms covalent adducts with protein/phospholipid groups
PGPC: rapidly translocated to lysosomes; no membrane adduct formation
Plasma membrane-resident signaling requires POVPC
VSMCs; fluorescent analogs (NBD, BODIPY, fluorescein); trafficking intrinsic to structure
Vascular Smooth Muscle Cells Intracellular Trafficking Covalent Protein Adducts

PAF Acetylhydrolase Substrate Affinity

Purified human plasma platelet-activating factor (PAF) acetylhydrolase, the enzyme responsible for degrading oxidized phospholipids in LDL and HDL, exhibits comparable substrate affinity for synthetic POVPC and its canonical substrate PAF. Kinetic analysis revealed an apparent Km of 11.3 µM for POVPC versus 12.5 µM for PAF, with corresponding Vmax values of 100 µmol/h/mg protein and 167 µmol/h/mg protein, respectively [1]. The nearly identical Km values indicate that POVPC binds the enzyme active site with affinity equal to that of the enzyme's namesake substrate. Immunoprecipitation studies further confirmed that PAF acetylhydrolase is the sole activity in LDL that degrades POVPC [1].

PAF acetylhydrolase affinity
Cross-study
Km: 11.3 µM (POVPC) vs 12.5 µM (PAF)
Vmax: 100 µmol/h/mg (POVPC) vs 167 µmol/h/mg (PAF)
POVPC is a comparable physiological substrate for PAF-AH
Purified human plasma enzyme; in vitro kinetic assay
Enzyme Kinetics Lipoprotein Metabolism PAF Acetylhydrolase

Endothelial Barrier Disruption Potency

All three fragmented OxPAPC products—POVPC, PGPC, and lyso-PC—increase endothelial cell monolayer permeability in a dose-dependent manner, as measured by transendothelial electrical resistance (TER) [1]. In this study, the barrier-disruptive effects of these three compounds were quantitatively comparable and could be reversed by co-treatment with the full-length oxygenated product PEIPC [1]. Notably, while the potency for barrier disruption was similar across all three compounds, PGPC uniquely mimicked the cytoskeletal remodeling and VE-cadherin tyrosine phosphorylation (at Tyr658 and Tyr731) patterns induced by high-concentration OxPAPC, an effect that was abrogated by the ROS inhibitor N-acetyl cysteine or the Src kinase inhibitor PP-2 [1]. POVPC and lyso-PC, while barrier-disruptive, did not reproduce the same PGPC-specific AJ phosphorylation signature [1].

Barrier disruption & VE-cadherin
Head-to-head
POVPC: dose-dependent permeability ↑; no VE-cadherin Tyr658/731 phosphorylation
PGPC: comparable permeability ↑; induces VE-cadherin Tyr658/731 phosphorylation (ROS/Src-dependent)
Barrier disruption potency similar; PGPC uniquely drives AJ phosphorylation
HPAEC; TER; 5–20 µM; PGPC effect blocked by NAC or PP-2
Endothelial Barrier Function Vascular Permeability Acute Lung Injury

ASMase Activation and Ceramide Kinetics

POVPC and PGPC induce distinct temporal patterns of acid sphingomyelinase (ASMase) activation and ceramide production. POVPC induces a rapid ceramide response through acute ASMase activation within minutes, which mediates downstream cytotoxic signaling [1]. In contrast, PGPC produces a slower but more sustained stimulation of ceramide formation [1]. Neither oxidized phospholipid affected ceramidase activities, confirming that the differential ceramide accumulation kinetics arise from upstream ASMase regulation rather than altered degradation [1].

Ceramide kinetics
Cross-study
POVPC: rapid (minutes), transient ceramide elevation via acute ASMase
PGPC: slow, sustained ceramide formation; no ceramidase effect
Temporal sphingolipid signaling patterns diverge
Endothelial cells; ASMase activation and ceramide quantification
Ceramide Signaling Lipid Metabolism Cytotoxicity

Commercial Purity and Quality Control

Commercial POVPC is available from multiple suppliers with purity specifications ranging from ≥95% to 99%, supported by batch-specific analytical documentation including NMR, HPLC, and mass spectrometry [1]. For comparison, PGPC is also commercially available at similar purity levels (typically ≥98%), while lyso-PC (16:0) is widely available at >99% purity. The high purity of POVPC ensures that experimental outcomes are not confounded by oxidation byproducts or residual synthetic intermediates that could otherwise activate confounding signaling pathways. Solubility data indicate POVPC is soluble in DMSO, DMF, ethanol, and PBS (pH 7.2) at concentrations up to 8 mg/mL (13.47 mM) with sonication [1]. Storage recommendations specify powder stability at -20°C for 3 years and in solvent at -80°C for 1 year [1].

Purity & QC
Specification review
Purity tiers: 95%–99% (supplier-dependent)
Solubility: DMSO, DMF, EtOH, PBS (pH 7.2) up to 8 mg/mL; storage: -20°C powder, -80°C in solvent
Analytically verified material supports reproducibility
NMR, HPLC, MS documentation available per batch
Analytical Chemistry Quality Control Procurement

POVPC: Key Application Scenarios


Monocyte-Specific Endothelial Activation in Atherosclerosis Modeling

Investigators modeling early atherogenesis should select POVPC when the experimental objective requires monocyte-selective endothelial activation without concomitant neutrophil recruitment. As demonstrated by Leitinger et al., POVPC at 50 μg/mL induces monocyte binding to human aortic endothelial cells via CS-1 fibronectin surface expression while producing no increase in neutrophil binding [1]. This monocyte-specific phenotype recapitulates the cellular selectivity observed in human atherosclerotic lesions, where monocytes predominate but neutrophils are absent [1]. PGPC is not an appropriate substitute for this application, as it induces non-selective monocyte and neutrophil binding and E-selectin expression.

Plasma Membrane Signaling and Lipid-Protein Covalent Adducts

For research investigating immediate plasma membrane events, covalent lipid-protein adduct formation, or membrane-proximal signaling initiated by oxidized phospholipids, POVPC is the required probe. Moumtzi et al. demonstrated that fluorescent POVPC analogs are initially captured in the plasma membrane of VSMCs through covalent adduct formation with free amino and sulfhydryl groups of membrane proteins and phospholipids, whereas PGPC analogs are rapidly trafficked to lysosomes [2]. This fundamental difference in subcellular localization makes POVPC uniquely suited for studies of membrane-resident oxidized lipid signaling platforms.

Oxidized Phospholipid Metabolism by PAF Acetylhydrolase

POVPC is an experimentally validated physiological substrate for human plasma PAF acetylhydrolase, the principal enzyme that degrades oxidized phospholipids in LDL and HDL. With an apparent Km of 11.3 µM—comparable to PAF itself (12.5 µM) [3]—POVPC serves as a defined substrate for kinetic analyses of this enzyme and for studies investigating how oxidized phospholipid clearance affects lipoprotein function and atherogenesis. This enzymatic characterization distinguishes POVPC from oxidized phospholipids that are not substrates for this clinically significant hydrolase.

Endothelial Barrier Dysfunction and Vascular Permeability Assays

POVPC produces dose-dependent increases in endothelial monolayer permeability, as quantified by transendothelial electrical resistance (TER) measurements, with potency comparable to PGPC and lyso-PC [4]. It is therefore a suitable tool for inducing controlled barrier disruption in pulmonary or systemic endothelial cell models. However, researchers should note that POVPC does not induce the VE-cadherin tyrosine phosphorylation (Tyr658, Tyr731) that characterizes PGPC-mediated adherens junction disassembly; if that specific molecular endpoint is required, PGPC must be used instead [4].

Application
Selection Property
Validation Focus
Monocyte-selective endothelial activation
Monocyte-specific binding without neutrophil recruitment
CS-1 fibronectin expression and monocyte adhesion assay
Plasma membrane signaling & adducts
Membrane retention via covalent adduct formation
Plasma membrane localization and protein-adduct detection
OxPL metabolism by PAF acetylhydrolase
Physiological substrate with comparable Km
Enzyme kinetics and oxidized lipid clearance assays
Endothelial barrier dysfunction assays
Dose-dependent permeability increase, VE-cadherin-independent
TER measurement and phosphorylation-independent junction remodeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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